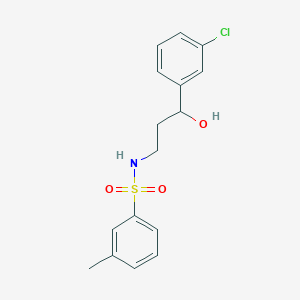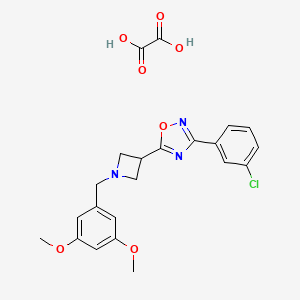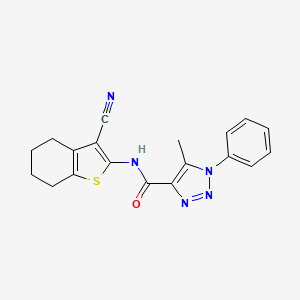
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO3S and its molecular weight is 339.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Intermediates
Sulfonamide derivatives are pivotal in the synthesis of complex molecules due to their reactivity and ability to act as intermediates. For instance, the synthesis of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate demonstrated the role of sulfonamide derivatives as promising intermediates for the development of Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012). Such chemical synthesis applications underscore the importance of sulfonamide derivatives in creating medically relevant compounds.
Anticancer Activity
Research into the anticancer effects of new dibenzenesulfonamides highlights the therapeutic potential of sulfonamide derivatives. A study demonstrated that certain dibenzenesulfonamides induced apoptosis and autophagy pathways in cancer cells, in addition to inhibiting carbonic anhydrase isoenzymes associated with tumor growth (H. Gul et al., 2018). These findings reveal the diverse mechanisms through which sulfonamide derivatives can exert antitumor effects.
Antibacterial Activity
Sulfonamide derivatives also exhibit significant antibacterial activity. Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and showed promising activity against various Gram-positive bacterial strains (J. Sławiński et al., 2013). This research suggests the potential of sulfonamide compounds in developing new antibiotics to combat resistant bacterial infections.
DNA Interaction and Antitumor Properties
The study of mixed-ligand copper(II)-sulfonamide complexes provided insights into the DNA binding, cleavage, genotoxicity, and anticancer activity of sulfonamide derivatives. These complexes exhibited a strong propensity to bind with DNA and showed selective antiproliferative activity against tumor cells, highlighting their potential as cancer therapeutic agents (M. González-Álvarez et al., 2013).
Electrophilic Cyanation
A novel approach to the synthesis of benzonitriles involved the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This methodology facilitated the synthesis of various benzonitriles, including pharmaceutical intermediates, demonstrating the utility of sulfonamide derivatives in organic synthesis (P. Anbarasan, H. Neumann, & M. Beller, 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cellular targets
Mode of Action
Compounds with similar structures have been reported to inhibit oxidative phosphorylation . They act as ionophores, reducing the ability of ATP synthase to function optimally . This leads to changes in cellular energy production and can affect various cellular processes.
Biochemical Pathways
Related compounds have been reported to affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia and is involved in various processes such as cell survival, angiogenesis, and glucose metabolism .
Result of Action
Related compounds have been reported to cause the gradual destruction of living cells and death of the organism . They can also disrupt lysosomal degradation during autophagy .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, the presence of certain bacteria can facilitate the biodegradation of similar herbicides, influencing their environmental persistence and efficacy .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s structure, particularly its chlorophenyl and hydroxypropyl groups.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-4-2-7-15(10-12)22(20,21)18-9-8-16(19)13-5-3-6-14(17)11-13/h2-7,10-11,16,18-19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRATQKHRHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)

![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)
![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)
![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)


![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)
